N,N,N'-Trimethyl-1,3-propanediamine

Description

The exact mass of the compound N,N,N'-Trimethyl-1,3-propanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N,N'-Trimethyl-1,3-propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N'-Trimethyl-1,3-propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

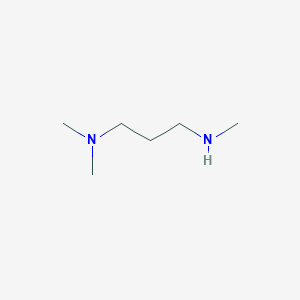

Structure

3D Structure

Properties

IUPAC Name |

N,N',N'-trimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORARJZLMNRBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063517 | |

| Record name | N,N,N'-Trimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-96-8 | |

| Record name | N,N,N′-Trimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N'-Trimethyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N1,N3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N'-Trimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N'-trimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N'-Trimethyl-1,3-propanediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSL8U57NVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N,N'-Trimethyl-1,3-propanediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 4543-96-8

Introduction

N,N,N'-Trimethyl-1,3-propanediamine is an asymmetrically substituted diamine that serves as a versatile building block and reagent in modern organic synthesis.[1] Its unique structural features, possessing both a secondary and a tertiary amine, impart distinct reactivity and coordination properties, making it a valuable tool in the synthesis of complex molecules, the development of novel catalytic systems, and as a ligand in medicinal chemistry. This guide provides an in-depth overview of the chemical and physical properties, synthesis, applications, and safety considerations for N,N,N'-Trimethyl-1,3-propanediamine, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N,N,N'-Trimethyl-1,3-propanediamine is fundamental to its effective application in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4543-96-8 | |

| Molecular Formula | C₆H₁₆N₂ | [2] |

| Molecular Weight | 116.20 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 140-142 °C (lit.) | |

| Density | 0.793 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4283 (lit.) | |

| Flash Point | 34 °C (93.2 °F) - closed cup | |

| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [3] |

| Synonyms | (3-Dimethylaminopropyl)methylamine, 3-(Dimethylamino)-N-methylpropylamine, Methyl[3-(dimethylamino)propyl]amine, N,N,N'-Trimethyl-1,3-diaminopropane, N,N,N'-Trimethylpropan-1,3-diamine, N,N,N'-Trimethyltrimethylenediamine, N-(3-Dimethylaminopropyl)methylamine |

Synthesis of N,N,N'-Trimethyl-1,3-propanediamine

The synthesis of N,N,N'-Trimethyl-1,3-propanediamine can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prominent and illustrative synthetic strategies are reductive amination and the Eschweiler-Clarke reaction.

Synthesis via Reductive Amination of 3-(Dimethylamino)propanal

Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[4] In this approach, 3-(dimethylamino)propanal is reacted with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired N,N,N'-trimethyl-1,3-propanediamine.

Experimental Protocol: Reductive Amination

Materials:

-

3-(Dimethylamino)propanal

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the reaction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 3-(dimethylamino)propanal (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

-

Slowly add the reducing agent slurry to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure N,N,N'-trimethyl-1,3-propanediamine.

Causality Behind Experimental Choices:

-

The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.[4]

-

An inert atmosphere is recommended to prevent potential side reactions, although not always strictly necessary for this transformation.

-

The aqueous workup with sodium bicarbonate neutralizes any remaining acid and helps to remove water-soluble byproducts.

Diagram of Reductive Amination Pathway:

Caption: Reductive amination synthesis of N,N,N'-Trimethyl-1,3-propanediamine.

Synthesis via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a direct method for the methylation of primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[5][6] This reaction is particularly advantageous as it avoids the formation of quaternary ammonium salts.[5] Starting from N,N-dimethyl-1,3-propanediamine, the secondary amine can be selectively methylated to the desired tertiary amine.

Experimental Protocol: Eschweiler-Clarke Reaction

Materials:

-

N,N-Dimethyl-1,3-propanediamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide solution (e.g., 10 M)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous potassium carbonate or sodium sulfate

-

Standard laboratory glassware for heating and distillation

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add N,N-dimethyl-1,3-propanediamine (1.0 eq).

-

With cooling in an ice bath, slowly add formic acid (2.0-3.0 eq), followed by the slow addition of aqueous formaldehyde solution (2.0-3.0 eq).

-

After the initial exothermic reaction subsides, heat the mixture to reflux (typically 80-100 °C) for 8-16 hours, or until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution until the pH is >12.

-

Extract the product with diethyl ether (3-4x).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by fractional distillation to obtain N,N,N'-trimethyl-1,3-propanediamine.

Causality Behind Experimental Choices:

-

The use of excess formic acid and formaldehyde drives the reaction to completion.[5]

-

The reaction is heated to facilitate the decarboxylation of the formyl intermediate, which is the irreversible step of the reaction.[5]

-

Basification is necessary to deprotonate the amine product, rendering it soluble in the organic extraction solvent.

-

Potassium carbonate is a suitable drying agent for amines as it is basic and does not react with the product.

Diagram of Eschweiler-Clarke Reaction Mechanism:

Caption: Eschweiler-Clarke methylation of a secondary amine.

Applications in Research and Drug Development

The unique structural and electronic properties of N,N,N'-Trimethyl-1,3-propanediamine make it a valuable molecule in several areas of chemical research and drug development.

Ligand in Coordination Chemistry and Catalysis

With two nitrogen donor atoms, N,N,N'-Trimethyl-1,3-propanediamine can function as a bidentate ligand, forming stable complexes with a variety of metal ions.[1] The asymmetrical nature of the ligand, with one secondary and one tertiary amine, can lead to complexes with interesting electronic and steric properties, which can be exploited in catalysis.[1] For instance, metal complexes bearing diamine ligands are being investigated for their potential as catalysts in olefin polymerization.[7]

Building Block for Bioactive Molecules

N,N,N'-Trimethyl-1,3-propanediamine serves as a key precursor in the synthesis of more complex molecules with potential biological activity. A notable example is its use in the preparation of N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIDPM), a molecule that has been explored in the context of radiopharmaceutical development.[2][3]

The broader class of diamine-containing molecules has garnered significant attention in drug development, particularly in the design of novel anticancer agents. Metal complexes with diamine ligands are being explored as alternatives to traditional platinum-based chemotherapeutics, with the aim of improving efficacy and reducing side effects.[8][9] The diamine ligand can play a crucial role in the overall cytotoxicity and cellular uptake of these complexes.[8]

Organic Catalyst

The amine functionalities in N,N,N'-Trimethyl-1,3-propanediamine allow it to act as an organic catalyst in various transformations, most notably in carbon-carbon bond-forming reactions such as the Baylis-Hillman reaction.[1] In this context, the tertiary amine acts as the nucleophilic catalyst to initiate the reaction cascade.

Spectroscopic Characterization

Definitive identification of N,N,N'-Trimethyl-1,3-propanediamine is achieved through a combination of spectroscopic techniques.

Expected ¹H and ¹³C NMR Spectral Data:

While a publicly available, fully assigned spectrum is not readily accessible, the expected NMR signals can be predicted based on the molecular structure.

-

¹H NMR: One would expect distinct signals for the two N-methyl groups on the tertiary amine, a signal for the N-methyl group on the secondary amine, and multiplets for the three methylene (CH₂) groups of the propane backbone. The proton on the secondary amine (N-H) would likely appear as a broad singlet.

-

¹³C NMR: The spectrum should display six distinct carbon signals corresponding to the three methyl groups and the three methylene groups. The chemical shifts would be in the typical range for aliphatic amines.

FTIR Spectroscopy:

The FTIR spectrum of N,N,N'-Trimethyl-1,3-propanediamine is characterized by the presence of absorption bands indicative of both secondary and tertiary amines.

-

N-H Stretch: A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[10]

-

C-H Stretch: Strong absorption bands will be present in the 3000-2800 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methylene groups.[1]

-

N-H Bend: A band may be observed in the 1650-1580 cm⁻¹ region for the N-H bending of the secondary amine, although this can sometimes be weak or absent.[10]

-

C-N Stretch: Medium to weak bands in the 1250-1020 cm⁻¹ range are characteristic of the C-N stretching of aliphatic amines.[10]

-

N-H Wag: A broad band in the 910-665 cm⁻¹ region due to the N-H wagging of the secondary amine is also expected.[10]

The absence of a pair of N-H stretching bands in the 3500-3300 cm⁻¹ region confirms the absence of a primary amine functionality.[10]

Safety and Handling

N,N,N'-Trimethyl-1,3-propanediamine is a flammable liquid and is corrosive. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N,N,N'-Trimethyl-1,3-propanediamine is a multifaceted chemical entity with significant potential in both academic research and industrial applications, particularly in the realm of drug discovery and development. Its unique combination of secondary and tertiary amine functionalities provides a platform for the synthesis of novel ligands, catalysts, and complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is essential for harnessing its full potential in the advancement of chemical science.

References

-

University of California, Los Angeles - WebSpectra. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Misirlic-Dencic, S., et al. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 25(33), 4098-4123. Available at: [Link]

-

ResearchGate. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents | Request PDF. Available at: [Link]

-

Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

-

Grokipedia. Eschweiler–Clarke reaction. Available at: [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

-

ResearchGate. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Available at: [Link]

-

National Center for Biotechnology Information. Development of Copper Complexes with Diimines and Dipicolinate as Anticancer Cytotoxic Agents. Available at: [Link]

-

JoVE. Video: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at: [Link]

-

Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

-

Wikipedia. 1,3-Diaminopropane. Available at: [Link]

- Google Patents. Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

- Google Patents. Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

ResearchGate. Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. Available at: [Link]

-

Reddit. Help with reductive ammination : r/Chempros. Available at: [Link]

- Google Patents. Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

SpectraBase. N,N,N,N-tetramethyl-1,3-propanediamine - Optional[13C NMR] - SpectraBase. Available at: [Link]

-

NIST. N,N,N'-Trimethyl-1,3-propanediamine. Available at: [Link]

-

SpectraBase. N,N,N-Trimethyl-propanediamine dication - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

MDPI. Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. Available at: [Link]

-

The Good Scents Company. N,N,N-trimethyl-1,3-propane diamine, 4543-96-8. Available at: [Link]

-

Semantic Scholar. Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. Available at: [Link]

Sources

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. scbt.com [scbt.com]

- 3. N,N,N'-TRIMETHYL-1,3-PROPANEDIAMINE | 4543-96-8 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. mdpi.com [mdpi.com]

- 8. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Physical Properties of N,N,N'-Trimethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N'-Trimethyl-1,3-propanediamine, a substituted diamine, is a versatile compound with significant applications in organic synthesis and coordination chemistry. Its unique structural features, particularly the asymmetrical methylation of the terminal nitrogen atoms, impart specific physical and chemical properties that are of interest to researchers in various fields, including drug development and materials science. This technical guide provides a comprehensive overview of the core physical properties of N,N,N'-Trimethyl-1,3-propanediamine, supported by experimental data and theoretical predictions to facilitate its effective use in a laboratory setting.

Molecular and Chemical Identity

N,N,N'-Trimethyl-1,3-propanediamine is an aliphatic amine with the chemical formula C₆H₁₆N₂.[1] Its structure consists of a three-carbon propane backbone with a dimethylamino group at one end and a methylamino group at the other. This asymmetrical substitution pattern is a key determinant of its reactivity and physical characteristics.[2]

Key Identifiers:

-

Chemical Formula: C₆H₁₆N₂[1]

-

Molecular Weight: 116.20 g/mol [2]

-

CAS Number: 4543-96-8[2]

-

Synonyms: (3-Dimethylaminopropyl)methylamine, 3-(Dimethylamino)-N-methylpropylamine, N,N,N'-Trimethyl-1,3-diaminopropane[3]

Physicochemical Properties

The physical state and bulk properties of a compound are critical for its handling, storage, and application in chemical reactions. N,N,N'-Trimethyl-1,3-propanediamine is a clear, colorless liquid at room temperature.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 140-142 °C (at 760 mmHg) | [4] |

| Density | 0.793 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4283 | [4] |

| Flash Point | 34 °C (94 °F) | [4][5] |

| Melting Point | -7.15 °C (estimate) | [4] |

| pKa | 10.61 ± 0.10 (Predicted) | [4] |

| logP | 0.389 (estimate) | [4] |

Solubility Profile:

N,N,N'-Trimethyl-1,3-propanediamine is soluble in water.[4] It also shows slight solubility in organic solvents such as chloroform and methanol.[4] Its hygroscopic nature indicates that it can absorb moisture from the air, a crucial consideration for storage and handling.[4]

Spectroscopic Characteristics (Predicted)

While specific, publicly available spectra for N,N,N'-Trimethyl-1,3-propanediamine are limited, its spectral characteristics can be reliably predicted based on the analysis of its functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different methyl and methylene groups. The six protons of the two N-methyl groups on the dimethylamino end would likely appear as a singlet. The three protons of the N-methyl group on the methylamino end would also be a singlet at a slightly different chemical shift. The methylene protons on the propane backbone would exhibit more complex splitting patterns (multiplets) due to coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the four unique carbon environments: the two carbons of the N-methyl groups on the dimethylamino moiety, the carbon of the N-methyl group on the methylamino moiety, and the three distinct methylene carbons of the propane chain.

Infrared (IR) Spectroscopy

The IR spectrum of N,N,N'-Trimethyl-1,3-propanediamine would be characterized by the following key vibrational frequencies:

-

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch: Strong absorption bands will be present in the 2800-3000 cm⁻¹ range due to the C-H stretching vibrations of the methyl and methylene groups.

-

C-N Stretch: The C-N stretching vibrations for both the tertiary and secondary amines would likely appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

Applications in Research and Development

The physical properties of N,N,N'-Trimethyl-1,3-propanediamine underpin its utility in various chemical applications:

-

Organic Synthesis: It serves as a versatile building block and intermediate in the synthesis of more complex molecules.[2] Its nucleophilic amine groups can participate in a variety of reactions.

-

Coordination Chemistry: The presence of two nitrogen atoms with available lone pairs of electrons makes it an effective ligand for coordinating with metal ions.[2] This property is valuable in the development of novel catalysts and materials.

-

Catalysis: It can function as an organic catalyst, leveraging the basicity and nucleophilicity of its amine functionalities to promote various chemical transformations.[2]

Safety, Handling, and Storage

Due to its chemical nature, proper safety precautions are essential when handling N,N,N'-Trimethyl-1,3-propanediamine.

Hazard Identification:

-

It is a flammable liquid and vapor.[6]

-

It is corrosive and can cause severe skin burns and eye damage.[6]

-

It is harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Overexposure may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[6]

Handling Recommendations:

-

Work in a well-ventilated area or under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[6]

-

Use spark-proof tools and explosion-proof equipment.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

Storage Recommendations:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7]

-

Due to its hygroscopic nature, it is advisable to store it under an inert atmosphere, such as nitrogen, to prevent moisture absorption.[6]

-

Keep it separate from incompatible materials like strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

Experimental Workflow: Purification by Distillation

The following diagram illustrates a standard laboratory procedure for the purification of N,N,N'-Trimethyl-1,3-propanediamine by distillation, a technique that leverages its defined boiling point.

Caption: Workflow for the purification of N,N,N'-Trimethyl-1,3-propanediamine.

Conclusion

This technical guide has provided a detailed examination of the physical properties of N,N,N'-Trimethyl-1,3-propanediamine. A thorough understanding of its physicochemical characteristics, spectroscopic profile, and safety considerations is paramount for its effective and safe utilization in research and development. The data and guidelines presented herein are intended to support scientists and professionals in leveraging the unique attributes of this versatile diamine in their synthetic and materials science endeavors.

References

-

The Good Scents Company. (n.d.). N,N,N-trimethyl-1,3-propane diamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Propanediamine, N1,N1,N3-trimethyl-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetramethyl-1,3-diaminopropane. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). N,N,N'-Trimethyl-1,3-propanediamine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. N,N,N'-Trimethyl-1,3-propanediamine [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. N,N,N'-TRIMETHYL-1,3-PROPANEDIAMINE CAS#: 4543-96-8 [m.chemicalbook.com]

- 5. N,N,N-trimethyl-1,3-propane diamine, 4543-96-8 [thegoodscentscompany.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of N,N,N'-Trimethyl-1,3-propanediamine from 1,3-diaminopropane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N'-Trimethyl-1,3-propanediamine is a valuable, asymmetrically substituted diamine with applications as a specialized ligand in coordination chemistry, an organic catalyst, and a key intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its synthesis from the readily available precursor 1,3-diaminopropane presents a classic challenge in selective functionalization: the controlled methylation of two distinct nitrogen atoms to achieve a specific degree of substitution. Over-methylation to the symmetric N,N,N',N'-tetramethyl-1,3-propanediamine is a common side reaction that must be carefully managed.[1] This guide provides an in-depth examination of the most reliable and efficient synthetic methodology for this transformation—the Eschweiler-Clarke reaction. We will explore the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical aspects of purification and characterization necessary to ensure product integrity.

Introduction: The Rationale for Selective Methylation

1,3-Diaminopropane is a simple, colorless liquid featuring two primary amine groups.[3] The transformation to N,N,N'-Trimethyl-1,3-propanediamine involves the addition of three methyl groups across these two nitrogens, resulting in an asymmetrical structure with one tertiary amine and one secondary amine. This structural asymmetry is crucial, as it imparts distinct reactivity, basicity, and coordination properties compared to its symmetrically substituted counterparts like N,N'-dimethyl-1,3-propanediamine or the fully methylated N,N,N',N'-tetramethyl-1,3-propanediamine.[1]

Direct alkylation with reagents like methyl iodide is generally unsuitable for this synthesis. Such methods are notoriously difficult to control, often leading to a complex mixture of mono-, di-, tri-, and tetra-alkylated products, as well as undesired quaternary ammonium salts, making purification inefficient and significantly lowering the yield of the target compound.[4] A more sophisticated and controlled approach is required.

The Method of Choice: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a powerful and elegant one-pot procedure for the methylation of primary or secondary amines.[5][6] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7][8] A key advantage of this reaction is that it inherently avoids over-alkylation; the methylation process stops once a tertiary amine is formed, as it can no longer form an iminium ion intermediate, thus preventing the formation of quaternary ammonium salts.[5][9] This makes it exceptionally well-suited for our target synthesis.

Reaction Mechanism

The reaction proceeds through a two-step cycle of iminium ion formation followed by reduction.

-

Iminium Ion Formation: The amine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This forms a hemiaminal (or aminoalcohol) intermediate, which readily dehydrates to form a reactive iminium ion.[7][9]

-

Hydride Reduction: Formic acid serves as a source of hydride (H⁻). The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the methylated amine.[5][9] The driving force for this step is the formation of the stable carbon dioxide molecule.[9]

-

Repetition: For a primary amine like 1,3-diaminopropane, this process repeats until tertiary amines are formed.[8]

To achieve the target N,N,N'-trimethyl substitution, careful control over the stoichiometry of the reagents is paramount. Using approximately three equivalents of formaldehyde and formic acid is the theoretical starting point to introduce three methyl groups onto the 1,3-diaminopropane backbone.

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale. All work should be performed in a well-ventilated fume hood.

Materials:

| Reagent | Formula | M.W. ( g/mol ) | Amount (1 eq) | Moles |

|---|---|---|---|---|

| 1,3-Diaminopropane | C₃H₁₀N₂ | 74.13 | 7.41 g | 0.10 |

| Formic Acid (~98%) | CH₂O₂ | 46.03 | 14.2 g (11.8 mL) | 0.31 |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 25.2 g (24.5 mL) | 0.31 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |

| Diethyl Ether (or DCM) | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diaminopropane (7.41 g, 0.10 mol).

-

Reagent Addition: While stirring, carefully add formic acid (14.2 g, 0.31 mol) to the flask. The addition is exothermic; cooling in an ice bath may be necessary to maintain control.

-

Following the formic acid addition, add the 37% aqueous formaldehyde solution (25.2 g, 0.31 mol) dropwise.

-

Reaction: Heat the reaction mixture to 90-100°C (typically in a water or oil bath) and maintain it under reflux for 18-24 hours.[6][7] The evolution of CO₂ gas should be observed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution (e.g., 50% w/v) until the pH is >12. This step is highly exothermic and must be performed in an ice bath.

-

Extraction: Transfer the cooled, basified mixture to a separatory funnel. Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will likely contain some unreacted starting material and the N,N,N',N'-tetramethyl-1,3-propanediamine byproduct. Purify the liquid by fractional distillation under reduced pressure to obtain the pure N,N,N'-Trimethyl-1,3-propanediamine.

Product Purification and Characterization

Purification by Fractional Distillation

The success of the synthesis hinges on the effective separation of the desired product from potential impurities. Fractional distillation is the most viable method on a laboratory scale.

Comparative Physical Properties:

| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| 1,3-Diaminopropane (Starting Material) | C₃H₁₀N₂ | 74.13 | 140.1[3] |

| N,N,N'-Trimethyl-1,3-propanediamine (Product) | C₆H₁₆N₂ | 116.20 | 140-142 [1] |

| N,N,N',N'-Tetramethyl-1,3-propanediamine (Byproduct) | C₇H₁₈N₂ | 130.23 | 145[1] |

As seen in the table, the boiling points are relatively close. Therefore, a fractionating column with good efficiency (e.g., a Vigreux column) and careful control of the distillation rate and temperature are essential for achieving good separation.

Spectroscopic Characterization (¹H NMR)

Proton NMR is the definitive tool for confirming the structure of the product and assessing its purity.

-

N,N,N'-Trimethyl-1,3-propanediamine (C₆H₁₆N₂):

-

N(CH₃)₂: A sharp singlet at ~2.2 ppm, integrating to 6H.

-

NH(CH₃): A singlet or doublet (depending on solvent and concentration) at ~2.4 ppm, integrating to 3H.

-

N-CH₂-: Two triplets corresponding to the two methylene groups adjacent to the nitrogen atoms.

-

-CH₂-CH₂-CH₂-: A multiplet (quintet) for the central methylene group.

-

N-H: A broad singlet, the chemical shift of which is highly variable. This peak will be absent in the tetramethyl byproduct.

-

-

N,N,N',N'-Tetramethyl-1,3-propanediamine (C₇H₁₈N₂):

The presence of the N-H proton signal and the distinct integration values for the methyl groups allow for unambiguous differentiation between the desired product and the over-methylated byproduct.

Conclusion

The synthesis of N,N,N'-Trimethyl-1,3-propanediamine from 1,3-diaminopropane is most effectively and selectively achieved using the Eschweiler-Clarke reaction. This method's inherent mechanism prevents the formation of quaternary ammonium salts and allows for targeted methylation with careful stoichiometric control of formaldehyde and formic acid. While direct alkylation methods lead to intractable product mixtures, the Eschweiler-Clarke pathway provides a reliable and high-yielding route. Rigorous purification via fractional distillation and confirmation of structure and purity by ¹H NMR spectroscopy are critical final steps to ensure the integrity of this valuable asymmetric diamine for its intended research and development applications.

References

-

Xiandai Huagong/Modern Chemical Industry. Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. (2016). Available from: [Link]

-

Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

-

Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]

- Google Patents. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

-

YouTube. Eschweiler-Clarke Reaction. (2022). Available from: [Link]

- Google Patents. US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.

- Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

Wikipedia. 1,3-Diaminopropane. Available from: [Link]

-

Eldorado - Repository of the TU Dortmund. SYNTHESIS OF POLYAMINES FROM POLYOLEFINS. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

-

NIST. N,N,N'-Trimethyl-1,3-propanediamine. Available from: [Link]

-

PubChem. N,N,N',N'-Tetramethyl-1,3-diaminopropane. Available from: [Link]

- Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

- 10. Tetramethyl-1,3-diaminopropane(110-95-2) 1H NMR [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of N,N,N'-Trimethyl-1,3-propanediamine via Reductive Amination

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of N,N,N'-Trimethyl-1,3-propanediamine, a versatile diamine utilized in organic synthesis and pharmaceutical development.[1][2][3] The focus of this document is on the reductive amination pathway, a highly controlled and efficient method for amine synthesis.[4] We will dissect the reaction mechanism, evaluate critical process parameters, and present a detailed, field-proven experimental protocol. This guide is designed to bridge theoretical knowledge with practical application, offering insights into the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Introduction: The Significance of N,N,N'-Trimethyl-1,3-propanediamine

N,N,N'-Trimethyl-1,3-propanediamine, with the chemical formula (CH₃)₂N(CH₂)₃NHCH₃, is a key building block in organic chemistry. Its unique structure, featuring both a tertiary and a secondary amine, makes it a valuable ligand and catalyst in various chemical transformations.[1] In the pharmaceutical industry, it serves as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][3]

While several synthetic routes exist, direct alkylation of amines can be difficult to control, often leading to mixtures of products.[4] Reductive amination, however, offers a more selective and high-yielding alternative by forming an imine intermediate that is subsequently reduced.[4][5] This method avoids the common problem of multiple alkylations, making it a superior strategy for producing the desired trimethylated product.[4]

The Reductive Amination Pathway: A Mechanistic Overview

The synthesis of N,N,N'-Trimethyl-1,3-propanediamine via reductive amination is a one-pot reaction that proceeds in two main stages: the formation of an imine (or iminium ion) intermediate, followed by its reduction to the final amine product.[4][5]

Stage 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of a primary amine, in this case, methylamine (CH₃NH₂), on the carbonyl carbon of an aldehyde, 3-(dimethylamino)propanal ((CH₃)₂N(CH₂)₂CHO). This condensation reaction forms a transient imine intermediate.[6] The reaction is typically carried out under mildly acidic conditions (pH 4-7) to facilitate both the nucleophilic attack and the subsequent dehydration step.[6] At this pH, a portion of the imine is protonated to form an iminium ion, which is more electrophilic and thus more susceptible to reduction.[6][7]

Stage 2: Reduction A selective reducing agent is then used to deliver a hydride ion to the carbon of the C=N double bond of the iminium ion.[5][6] This reduction step forms the final N,N,N'-Trimethyl-1,3-propanediamine product.

Diagram 1: Reductive Amination Workflow

Caption: A streamlined workflow for the synthesis of N,N,N'-Trimethyl-1,3-propanediamine.

Critical Parameters and Reagent Selection

The success of this synthesis hinges on the careful selection of reagents and precise control of reaction conditions.

3.1 Starting Materials

-

3-(Dimethylamino)propanal: This aldehyde is a key precursor. Its synthesis can be achieved through methods like the Mannich reaction.[8] The purity of this starting material is crucial to avoid side reactions.

-

Methylamine: Typically used as a solution in a suitable solvent (e.g., methanol or water). An excess of methylamine can be used to drive the imine formation to completion.

3.2 The Reducing Agent: A Comparative Analysis The choice of reducing agent is critical for the selectivity of the reaction.

-

Sodium Cyanoborohydride (NaBH₃CN): This is often the reagent of choice for reductive aminations.[4][5] Its key advantage is its selectivity; it is a weaker reducing agent than sodium borohydride and will preferentially reduce the iminium ion over the starting aldehyde.[5][6][7] This allows for a one-pot reaction where all reagents can be mixed from the start.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A suitable alternative to NaBH₃CN, especially when avoiding cyanide in the final product or waste stream is a priority.[4][9] It is also a mild and selective reducing agent.[9]

-

Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde.[7][9] If used, it is typically added after allowing sufficient time for the complete formation of the imine to minimize the reduction of the aldehyde.[9]

3.3 Solvent and Reaction Conditions

-

Solvent: Methanol is a common solvent for reductive aminations using NaBH₃CN as it is compatible with the reagent and effectively dissolves the starting materials.[9]

-

pH Control: Maintaining a slightly acidic pH (4-7) is essential. This pH range is a compromise that allows for the activation of the carbonyl group for nucleophilic attack by the amine, while not fully protonating the amine, which would render it non-nucleophilic.[6]

-

Temperature: The reaction is typically run at or below room temperature to control the reaction rate and minimize side reactions.

Experimental Protocol: Synthesis of N,N,N'-Trimethyl-1,3-propanediamine

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Sodium cyanoborohydride is toxic and should be handled with care.

Reagents and Equipment:

-

3-(Dimethylamino)propanal

-

Methylamine (40% solution in water)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric Acid (HCl) for pH adjustment

-

Sodium Hydroxide (NaOH) for work-up

-

Dichloromethane (for extraction)

-

Magnesium Sulfate (for drying)

-

Round-bottom flask with a magnetic stirrer

-

pH meter or pH paper

-

Distillation apparatus

Table 1: Reagent Quantities and Molar Ratios

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 3-(Dimethylamino)propanal | 101.15 | 10.1 g | 0.1 | 1.0 |

| Methylamine (40% soln.) | 31.06 | 9.3 mL | 0.12 | 1.2 |

| Sodium Cyanoborohydride | 62.84 | 6.9 g | 0.11 | 1.1 |

| Methanol | - | 100 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.1 g (0.1 mol) of 3-(dimethylamino)propanal in 100 mL of methanol.

-

Amine Addition: To the stirred solution, add 9.3 mL (0.12 mol) of a 40% aqueous solution of methylamine.

-

pH Adjustment: Adjust the pH of the solution to between 6 and 7 by the dropwise addition of hydrochloric acid.

-

Reducing Agent Addition: Cautiously add 6.9 g (0.11 mol) of sodium cyanoborohydride in portions to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases.

-

Basification and Extraction: Make the solution basic (pH > 12) with the addition of 2M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain N,N,N'-Trimethyl-1,3-propanediamine as a clear, colorless liquid.[3]

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

-

GC-MS: To determine the purity of the compound and identify any volatile impurities.

-

Boiling Point: The boiling point of N,N,N'-Trimethyl-1,3-propanediamine is reported to be between 140-142 °C at atmospheric pressure.[3]

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure the pH was maintained in the optimal range throughout the reaction. The quality of the starting aldehyde is also a critical factor.

-

Side Products: The formation of byproducts can result from the reduction of the starting aldehyde if a non-selective reducing agent is used or if the imine formation is not complete before reduction.

-

Optimization: The reaction time, temperature, and stoichiometry of the reagents can be optimized to improve yield and purity.

Conclusion

The synthesis of N,N,N'-Trimethyl-1,3-propanediamine via reductive amination is a robust and highly selective method that avoids the common pitfalls of direct alkylation. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable compound. The protocol outlined in this guide provides a solid foundation for the successful synthesis and purification of N,N,N'-Trimethyl-1,3-propanediamine for a variety of applications in research and development.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. N,N,N'-TRIMETHYL-1,3-PROPANEDIAMINE CAS#: 4543-96-8 [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

A Spectroscopic Guide to N,N,N'-Trimethyl-1,3-propanediamine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectral data for N,N,N'-Trimethyl-1,3-propanediamine (CAS RN: 4543-96-8), a versatile aliphatic amine used in various chemical syntheses.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the spectroscopic techniques and the interpretation of the resulting spectra, this guide serves as a comprehensive resource for the structural elucidation of this compound.

Introduction to N,N,N'-Trimethyl-1,3-propanediamine

N,N,N'-Trimethyl-1,3-propanediamine, with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.20 g/mol , is a colorless liquid with a characteristic amine odor. Its structure features a propane backbone with a dimethylamino group at one end and a methylamino group at the other. This asymmetrical substitution pattern gives rise to a unique spectroscopic fingerprint, which will be explored in detail in the following sections.[8]

Chemical Structure:

Understanding the spectral properties of this molecule is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.[9] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms within a molecule.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radio frequencies. When nuclei are irradiated with radio waves of the appropriate frequency, they absorb energy and "flip" their spin state, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a wealth of structural information.

Predicted ¹H NMR Spectrum

Expected Chemical Shifts and Multiplicities:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.2 | Singlet | 6H |

| NCH₂ | ~2.3 | Triplet | 2H |

| CH₂CH₂CH₂ | ~1.6 | Quintet | 2H |

| NHCH₂ | ~2.5 | Triplet | 2H |

| NHCH₃ | ~2.4 | Singlet | 3H |

| NH | ~1.0 - 3.0 | Broad Singlet | 1H |

Interpretation:

-

The six protons of the two methyl groups on the tertiary amine (N(CH₃)₂) are chemically equivalent and would appear as a sharp singlet.

-

The methylene group adjacent to the tertiary amine (NCH₂) would be a triplet due to coupling with the neighboring methylene group.

-

The central methylene group (CH₂CH₂CH₂) would appear as a quintet (or a multiplet) due to coupling with the two adjacent methylene groups.

-

The methylene group adjacent to the secondary amine (NHCH₂) would be a triplet, coupling with the central methylene group.

-

The methyl group on the secondary amine (NHCH₃) would be a singlet as there are no adjacent protons to couple with.

-

The proton on the secondary amine (NH) would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors like solvent and concentration.[10][11][12][13] The broadness is due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

Predicted ¹³C NMR Spectrum

Similarly, a predicted ¹³C NMR spectrum can be outlined to anticipate the chemical shifts of the carbon atoms in the molecule.

Expected Chemical Shifts:

| Carbon | Chemical Shift (ppm) |

| N(CH₃)₂ | ~45 |

| NCH₂ | ~58 |

| CH₂CH₂CH₂ | ~28 |

| NHCH₂ | ~50 |

| NHCH₃ | ~36 |

Interpretation:

-

The carbon atoms are in distinct chemical environments and are therefore expected to show separate signals.

-

The carbons directly attached to the nitrogen atoms (N(CH₃)₂, NCH₂, NHCH₂, and NHCH₃) will be deshielded and appear at higher chemical shifts compared to the central methylene carbon.

-

The two methyl carbons of the dimethylamino group are equivalent and will produce a single peak.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of an amine sample like N,N,N'-Trimethyl-1,3-propanediamine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of labile protons like the N-H proton.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point for the chemical shifts.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra. Typical parameters for a ¹H NMR experiment include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Choosing the right IR sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [14]It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). [15][16]This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to cause the molecular ion to fragment into smaller, charged species. [16][17]The resulting ions are then separated by a mass analyzer according to their m/z ratio, and a detector measures the abundance of each ion. An EI mass spectrum is a plot of ion abundance versus m/z.

Mass Spectrum of N,N,N'-Trimethyl-1,3-propanediamine

The mass spectrum of N,N,N'-Trimethyl-1,3-propanediamine is available from the NIST WebBook. [18] Key Features of the Mass Spectrum:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 116.

-

Fragmentation Pattern: Aliphatic amines are known to undergo characteristic fragmentation pathways in EI-MS, primarily through α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

Predicted Major Fragments:

| m/z | Fragment Structure |

| 58 | [CH₂=N(CH₃)₂]⁺ |

| 71 | [CH₂CH₂NHCH₃]⁺ |

| 85 | [M - CH₃]⁺ |

| 44 | [CH₂=NHCH₃]⁺ |

Interpretation:

-

The most abundant fragment ion (the base peak) is often the result of the most stable carbocation formed. For N,N,N'-Trimethyl-1,3-propanediamine, α-cleavage adjacent to the tertiary nitrogen is highly favorable, leading to the formation of the resonance-stabilized iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58.

-

Other significant fragments can arise from cleavage at other points in the molecule, providing further structural clues.

Experimental Protocol for EI-MS

The general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.

-

Ionization: The gaseous sample molecules are passed through an ion source where they are bombarded by a 70 eV electron beam.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Schematic of an Electron Ionization Mass Spectrometer

The path of a molecule in an EI mass spectrometer.

Conclusion

References

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum? [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Rocky Mountain Labs. What sample is needed for FTIR? [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Sample preparation for FT-IR. [Link]

-

Spectroscopy Tutorial: Amines. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

NIST. 1,3-Propanediamine, N,N,N',N'-tetramethyl-. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

NIST. 1,3-Propanediamine, N,N,N',N'-tetramethyl-. [Link]

-

NIST. 1,3-Propanediamine. [Link]

-

NIST. N,N,N'-Trimethyl-1,3-propanediamine. [Link]

-

PubChem. N,N,N',N'-Tetramethyl-1,3-diaminopropane. [Link]

-

SpectraBase. N,N,N,N-tetramethyl-1,3-propanediamine - Optional[13C NMR]. [Link]

-

NIST. 1,3-Propanediamine, N,N,N',N'-tetramethyl-. [Link]

-

AIST. Spectral Database for Organic Compounds,SDBS. [Link]

-

The Good Scents Company. N,N,N-trimethyl-1,3-propane diamine, 4543-96-8. [Link]

-

AA Blocks. 4543-96-8 | MFCD00014879 | N,N,N'-TRIMETHYL-1,3-PROPANEDIAMINE. [Link]

- Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

- Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

Sources

- 1. 4543-96-8 Cas No. | N,N,N-Trimethyl-1,3-Propanediamine | Apollo [store.apolloscientific.co.uk]

- 2. N,N,N-trimethyl-1,3-propane diamine, 4543-96-8 [thegoodscentscompany.com]

- 3. scbt.com [scbt.com]

- 4. aablocks.com [aablocks.com]

- 5. N,N,N'-TRIMETHYL-1,3-PROPANEDIAMINE | 4543-96-8 [chemicalbook.com]

- 6. CAS 4543-96-8 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4543-96-8|N,n,n-trimethyl-1,3-propanediamine|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Video: NMR Spectroscopy Of Amines [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. N,N,N'-Trimethyl-1,3-propanediamine [webbook.nist.gov]

An In-depth Technical Guide to the Coordination Chemistry of N,N,N'-Trimethyl-1,3-propanediamine

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of N,N,N'-Trimethyl-1,3-propanediamine (tmdp). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of metal complexes involving this versatile, asymmetrically substituted diamine ligand. This document delves into the fundamental principles of tmdp's coordination behavior, detailed experimental protocols for the synthesis and characterization of its metal complexes, and an exploration of their potential applications, particularly in catalysis. The content is grounded in established scientific literature, providing a blend of theoretical understanding and practical, field-proven insights.

Introduction to N,N,N'-Trimethyl-1,3-propanediamine (tmdp)

N,N,N'-Trimethyl-1,3-propanediamine, systematically named N¹,N¹,N³-trimethylpropane-1,3-diamine, is an aliphatic amine with the chemical formula (CH₃)₂N(CH₂)₃NHCH₃. It is a derivative of 1,3-propanediamine (also known as trimethylenediamine), where three of the four amine hydrogens are replaced by methyl groups.[1] This asymmetrical substitution pattern, with a tertiary amine at one end and a secondary amine at the other, imparts unique steric and electronic properties to the molecule, making it a ligand of significant interest in coordination chemistry.[1]

The presence of two nitrogen donor atoms allows tmdp to function as a bidentate ligand, capable of forming stable chelate rings with a wide array of metal ions. The differing substitution on the nitrogen atoms can lead to distinct metal-ligand interactions and geometries within the resulting coordination complexes, potentially influencing their reactivity and catalytic activity.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of tmdp is crucial for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆N₂ | |

| Molecular Weight | 116.20 g/mol | |

| CAS Number | 4543-96-8 | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 140-142 °C | |

| Density | 0.793 g/mL at 25 °C | |

| Solubility | Soluble in water |

Synthesis of N,N,N'-Trimethyl-1,3-propanediamine

The synthesis of tmdp typically involves the controlled methylation of 1,3-diaminopropane or the reaction of dimethylamine with a suitable three-carbon synthon. One common synthetic route involves the Michael addition of dimethylamine to acrylonitrile to form N,N-dimethylaminopropionitrile, followed by reduction and subsequent methylation of the primary amine.[1] Careful control of stoichiometry is essential to avoid the formation of the over-methylated byproduct, N,N,N',N'-tetramethyl-1,3-propanediamine.[1]

Another approach involves condensation reactions, such as the reaction of 1,3-propanediol with dimethylamine in the presence of a suitable catalyst and hydrogen.[1] While this can also lead to the tetramethylated product, optimization of reaction conditions can favor the formation of tmdp.[1]

Core Principles of tmdp Coordination Chemistry

The coordination of tmdp to a metal center is primarily through the lone pairs of electrons on its two nitrogen atoms, forming a six-membered chelate ring. The stability and geometry of the resulting complex are influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Coordination Modes

As a bidentate ligand, tmdp typically coordinates to a single metal center. The asymmetrical nature of the ligand can lead to different coordination environments around the metal.

Sources

An In-depth Technical Guide to the Basicity and pKa of N,N,N'-Trimethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N'-Trimethyl-1,3-propanediamine is an asymmetrically substituted diamine that serves as a versatile building block in organic synthesis. Its distinct structural features, possessing both a tertiary and a secondary amine, give rise to differential basicity at each nitrogen center. This guide provides a comprehensive overview of the basicity and pKa of N,N,N'-Trimethyl-1,3-propanediamine, offering a theoretical framework, detailed experimental protocols for pKa determination, and insights into its applications, particularly in medicinal chemistry and materials science.

This guide will equip researchers with the necessary knowledge and methodologies to determine these crucial physicochemical parameters.

Theoretical Framework: Understanding the Basicity of N,N,N'-Trimethyl-1,3-propanediamine

The basicity of the two nitrogen atoms in N,N,N'-Trimethyl-1,3-propanediamine is influenced by a combination of inductive effects, steric hindrance, and electrostatic interactions.

-

Inductive Effect: The methyl groups are electron-donating, which increases the electron density on the nitrogen atoms and thus enhances their basicity. The tertiary amine has two methyl groups, while the secondary amine has one.

-

Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atom for protonation is affected by the surrounding alkyl groups. The tertiary amine, with its three alkyl substituents, is more sterically hindered than the secondary amine.

-

Electrostatic Interactions: Upon protonation of one nitrogen atom, the resulting positive charge will decrease the basicity of the second nitrogen atom due to electrostatic repulsion.

These competing factors make it non-trivial to predict which nitrogen is more basic. A detailed experimental investigation is therefore necessary to assign the two pKa values to the specific nitrogen atoms.

The protonation equilibria for N,N,N'-Trimethyl-1,3-propanediamine can be visualized as follows:

Caption: Protonation equilibria of N,N,N'-Trimethyl-1,3-propanediamine.

Quantitative Data

| Compound | pKa1 | pKa2 | Source |

| N,N,N'-Trimethyl-1,3-propanediamine | Predicted: 10.61 ± 0.10 | Not specified | [1] |

| 1,3-Diaminopropane | 8.64 | 10.62 | [3] |

| N,N-Dimethyl-1,3-propanediamine | 8.5 | 10.9 | [4] |

Experimental Determination of pKa

For polybasic compounds like N,N,N'-Trimethyl-1,3-propanediamine, potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for the accurate determination of pKa values.[5][6]

Potentiometric Titration: A Step-by-Step Protocol

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant is added.[4]

Materials:

-

Calibrated pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Buret (25 or 50 mL)

-

Beaker (100 mL)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

N,N,N'-Trimethyl-1,3-propanediamine sample

-

Deionized water

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Nitrogen gas source

Protocol Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Procedure:

-

Prepare the Sample Solution: Accurately weigh a known amount of N,N,N'-Trimethyl-1,3-propanediamine and dissolve it in a beaker containing the 0.15 M KCl solution to a final concentration of approximately 1 mM.[7]

-

Calibrate the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Initial Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Begin gentle stirring. Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M HCl solution from the buret.

-

Data Collection: After each addition of HCl, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value.

-

Endpoint: Continue the titration until the pH has dropped significantly, passing through two inflection points on the titration curve.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the two equivalence points from the inflection points of the curve. The first and second derivatives of the titration curve can be used for accurate determination.

-

The pKa values correspond to the pH at the half-equivalence points.[4] pKa1 will be the pH at half the volume of the second equivalence point, and pKa2 will be the pH at half the volume of the first equivalence point.

-

¹H NMR Spectroscopy for pKa Determination

¹H NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of protons adjacent to the nitrogen atoms as a function of pH.[8]

Materials:

-

NMR spectrometer

-

NMR tubes

-

N,N,N'-Trimethyl-1,3-propanediamine sample

-

Deuterium oxide (D₂O)

-

Standard buffer solutions in D₂O or a calibrated pH meter for pD measurement

-

Solutions of DCl and NaOD in D₂O for pH adjustment

Protocol Workflow:

Caption: Workflow for pKa determination by ¹H NMR spectroscopy.

Detailed Procedure:

-

Sample Preparation: Prepare a series of NMR samples of N,N,N'-Trimethyl-1,3-propanediamine in D₂O, each with a different, accurately measured pD. The pD can be adjusted using DCl and NaOD solutions.

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.

-

Data Analysis:

-

Identify the proton signals that are most sensitive to the protonation state of the nitrogen atoms (e.g., the methylene groups adjacent to the nitrogens and the N-methyl groups).

-

Plot the chemical shift (δ) of these protons as a function of pD.

-

The resulting data for each nitrogen's adjacent protons should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the sigmoid.[8]

-

By observing which proton signals are shifting at different pD ranges, the two pKa values can be assigned to the specific nitrogen atoms.

-

Applications in Research and Development

N,N,N'-Trimethyl-1,3-propanediamine is a valuable intermediate in the synthesis of more complex molecules.[2]

-

Medicinal Chemistry: It serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used in the preparation of N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine, a derivative that could be explored for various biological activities.[9]

-

Materials Science: Derivatives of N,N,N'-Trimethyl-1,3-propanediamine are being investigated for the development of "smart" materials. These materials can respond to external stimuli, such as pH or the presence of specific molecules.[2]

Conclusion

This technical guide has provided a comprehensive overview of the basicity and pKa of N,N,N'-Trimethyl-1,3-propanediamine. While experimentally determined pKa values are currently lacking in the public domain, this guide has equipped researchers with the theoretical understanding and detailed experimental protocols necessary to determine these critical parameters. The provided step-by-step methodologies for potentiometric titration and NMR spectroscopy offer a robust framework for the empirical determination of the two distinct pKa values of this asymmetrically substituted diamine. A thorough understanding of its basicity is paramount for its effective utilization as a versatile building block in the advancement of medicinal chemistry and materials science.

References

-

Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in Molecular Biology, 720, 493-503. [Link]

-

Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of Polyamine pK a Values. Springer Nature Experiments. [Link]

-

Request PDF. (n.d.). Measurement of Polyamine pK a Values. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Semantic Scholar. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). [Link]

-

MDPI. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-